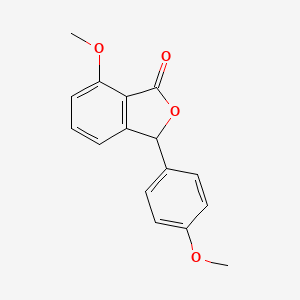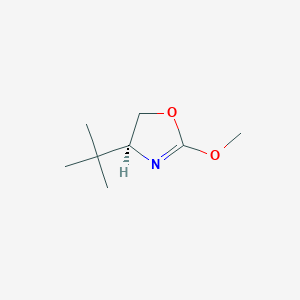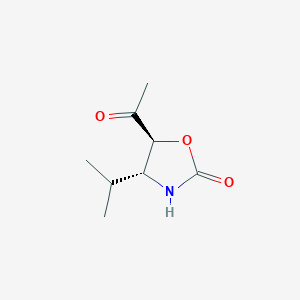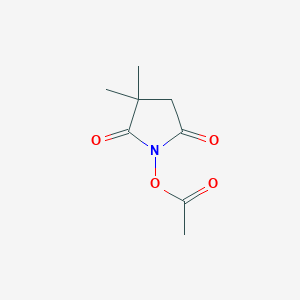![molecular formula C9H6N2O B12892146 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Diazatricyclo[63002,6]undeca-1(11),2,4,9-tetraen-7-one is a heterocyclic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to ensure the compound’s quality and consistency.
化学反応の分析
Types of Reactions
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions depend on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
- 3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- Tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione
Uniqueness
6,8-Diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one is unique due to its specific tricyclic structure and the presence of nitrogen atoms within the ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C9H6N2O |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one |
InChI |
InChI=1S/C9H6N2O/c12-9-10-5-1-3-7(10)8-4-2-6-11(8)9/h1-6H |
InChIキー |
VRDVUBWWFLPMEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C3=CC=CN3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)

![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)

![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
